Cas no 16830-15-2 (Asiaticoside)
Asiaticoside Chemical and Physical Properties
Names and Identifiers
-
- asiaticoside
- (O-alpha-L-Rhamnopyranoxyl-(1-4)-O-beta-D-glucopyranosyl-(1-6)-O-beta-D-glucopyranosyl)-2alpha,3beta,23-trihydroxy-12-ursen-28-oat
- 2alpha,3beta,23-Trihydroxy-urs-12-en-28-saeure(O-alpha-L-rhamnopyranosyl-(1-4)-O-beta-D-glucopyranosyl-(1-6)-O-beta-D-glucopyranosyl)ester
- Asiaticosid
- BRN 0078195
- Ba 2742
- Blastoestimulina
- CCRIS 8995
- Centelase
- Dermatologico
- Emdecassol
- Madecassol
- NSC 166062
- O-6-Desoxy-alpha-L-mannopyranosyl-(1-4)-O-beta-D-glucopyranosyl-(1-6)-O-beta-D-glucopyranosyl 2alpha,3beta,23-trihydroxy-12-ursen-28-at
- O-6-Deoxy-alpha-L-mannopyranosyl-(1.4)-O-beta-D-glucopyranosyl-(1.6)-beta-D-glucopyranosyl (2alpha,3beta,4alpha)-2,3,23-trihydroxyurs-12-en-28-oate
- Urs-12-en-28-oic acid, 2,3,23-trihydroxy-, O-6-deoxy-alpha-L-mannopyranosyl-(1-4)-O-beta-D-glucopyranosyl-(1-6)-beta-D-glucopyranosyl ester, (2alpha,3beta,4alpha)-
- Urs-12-en-28-oic acid, 2-alpha,3-beta,23-trihydroxy-, O-6-deoxy-alpha-L-mannopyranosyl-(1-4)-o-beta-D-glucopyranosyl-(1-6)-o-beta-D-glucopyranosyl ester
- 4)hexopyranosyl-(1->
- 6)-1-O-(2,3,23-trihydroxy-28-oxours-12-en-28-yl)hexopyranose
- Gotu Kola Extract
- ASIATICOSIDE(P) PrintBack
- Asiaticoside, froM Centella asiatica
- Ba-2742
- EMdesol
- MADEOL
- MADESOL
- Martisol
- scheffursoside F
- [6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyl-oxan-2-yl)oxy-oxan-2-yl]oxymethyl]-3,4,5-trihydroxy-oxan-2-yl] (1S,2R,4aS,6aS,6bR,9S,10R,11R,12aS,14bR)-10,11-dihydroxy-9-(hydroxymeth
- [6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyl-oxan-2-yl)oxy-oxan-2-yl]oxymethyl]-3,4,5-trihydroxy-oxan-2-yl] (1S,2R,4aS,6aS,6bR,9S,10R,11R,12aS,14bR)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate
- MADECASOL
- Meal snow
- Marticassol
- N1357
- [(2S,3R,4R,5R,6S)-6-[[(2R,3R,4S,5R,6S)-3,4-Dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5R,6S)-3,4,5-tri
- D07576
- ASIATICOSIDE [USP-RS]
- Q27149094
- ASIATICOSIDE [WHO-DD]
- URS-12-EN-28-OIC ACID, 2,3,23-TRIHYDROXY-, O-6-DEOXY-alpha-L-MANNOPYRANOSYL-(1->4)-O-beta-D-GLUCOPYRANOSYL-(1->6)-beta-D-GLUCOPYRANOSYL ESTER, (2alpha,3beta,4alpha)-
- EINECS 240-851-7
- DB14081
- ASIATICOSIDE (USP-RS)
- UNII-PKO39VY215
- CS-0008960
- Madecassol (TN)
- Blastostimulina
- ASIATICOSIDE [INCI]
- ASIATICOSIDE (CONSTITUENT OF CENTELLA ASIATICA)
- (2alpha,3beta)-2,3,23-Trihydroxyurs-12-en-28-oic acid, O-6-deoxy-alpha-L-mannopyranosyl-(1-4)-O-beta-D-glucopyranosyl-(1-6)-O-beta-D-glucopyranosyl Ester
- CHEMBL1684590
- 4-17-00-03627 (Beilstein Handbook Reference)
- ASIATICOSIDE (CONSTITUENT OF CENTELLA ASIATICA) [DSC]
- NSC-36002
- 16830-15-2
- HY-N0439
- CHEBI:79928
- BDBM23211
- Urs-12-en-28-oic acid, 2,3,23-trihydroxy-, O-6-deoxy-alpha-L-mannopyranosyl-(1-->4)-O-beta-D-glucopyranosyl-(1-->6)-beta-D-glucopyranosyl ester, (2alpha,3beta,4alpha)-
- AKOS037514554
- NSC-166062
- Asiaticoside, 21
- PKO39VY215
- NSC 36002
- URS-12-EN-28-OIC ACID, 2,3,23-TRIHYDROXY-, O-6-DEOXY-.ALPHA.-L-MANNOPYRANOSYL-(1->4)-O-.BETA.-D-GLUCOPYRANOSYL-(1->6)-.BETA.-D-GLUCOPYRANOSYL ESTER, (2.ALPHA.,3.BETA.,4.ALPHA.)-
- ASIATICOSIDE [MI]
- DTXSID30937476
- NS00018029
- Asiaticoside (>90%)
- (2.ALPHA.,3.BETA.,4.ALPHA.)-2,3,23-TRIHYDROXYURS-12-EN-28-OIC ACID O-6-DEOXY-.ALPHA.-L-MANNOPYRANOSYL-(1->4)-O-.BETA.-D-GLUCOPYRANOSYL-(1->6)-O-.BETA.-D-GLUCOPYRANOSYL ESTER
- CENTELASE DERMATOLOGICO
- (2alpha,3beta,4alpha)-2,3,23-TRIHYDROXYURS-12-EN-28-OIC ACID O-6-DEOXY-alpha-L-MANNOPYRANOSYL-(1->4)-O-beta-D-GLUCOPYRANOSYL-(1->6)-O-beta-D-GLUCOPYRANOSYL ESTER
- 2,3,23-Trihydroxy-12-ursen-28-oic acid; (2α,3β)-form, 28-O-[α-L-Rhamnopyranosyl-(1->4)-β-D-glucopyranosyl-(1->6)-β-D-glucopyranosyl] ester
- Asiaticoside
-
- MDL: MFCD31657273
- Inchi: 1S/C48H78O19/c1-20-10-13-48(15-14-46(6)23(29(48)21(20)2)8-9-28-44(4)16-24(51)39(60)45(5,19-50)27(44)11-12-47(28,46)7)43(61)67-42-36(58)33(55)31(53)26(65-42)18-62-40-37(59)34(56)38(25(17-49)64-40)66-41-35(57)32(54)30(52)22(3)63-41/h8,20-22,24-42,49-60H,9-19H2,1-7H3/t20-,21+,22-,24+,25-,26-,27-,28-,29+,30-,31-,32+,33+,34-,35-,36+,37+,38-,39-,40+,41-,42-,44-,45-,46-,47+,48+/m0/s1
- InChI Key: WYQVAPGDARQUBT-NLAFXVKJSA-N
- SMILES: O([H])[C@@]1([H])[C@@]([H])(C([H])([H])[C@@]2(C([H])([H])[H])[C@@]([H])([C@]1(C([H])([H])[H])C([H])([H])O[H])C([H])([H])C([H])([H])[C@@]1(C([H])([H])[H])[C@@]3(C([H])([H])[H])C([H])([H])C([H])([H])[C@]4(C(=O)O[C@@]5([H])[C@@]([H])([C@@]([H])([C@]([H])([C@]([H])(C([H])([H])O[C@@]6([H])[C@@]([H])([C@@]([H])([C@]([H])([C@]([H])(C([H])([H])O[H])O6)O[C@@]6([H])[C@]([H])([C@@]([H])([C@]([H])([C@]([H])(C([H])([H])[H])O6)O[H])O[H])O[H])O[H])O[H])O5)O[H])O[H])O[H])C([H])([H])C([H])([H])[C@]([H])(C([H])([H])[H])[C@@]([H])(C([H])([H])[H])[C@]4([H])C3=C([H])C([H])([H])[C@]12[H])O[H]
Computed Properties
- Exact Mass: 958.51400
- Monoisotopic Mass: 958.514
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 12
- Hydrogen Bond Acceptor Count: 19
- Heavy Atom Count: 67
- Rotatable Bond Count: 10
- Complexity: 1820
- Covalently-Bonded Unit Count: 1
- XLogP4-AA: 0.1
- Monoisotopic Mass: 958.51373
- Topological Polar Surface Area: 315
- Regular Charging: 0
- Complexity: 1820
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 27
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 315
- Molecular Weight: 959.1
- XLogP3: 0.1
Experimental Properties
- Color/Form: Yellowish to yellowish brown powder
- Density: 1.3500
- Melting Point: 235-238°C
- Boiling Point: 949.4 °C at 760 mmHg
- Flash Point: 268.4 °C
- Refractive Index: 1.606
- Solubility: 1.132 mg/L @ 25 °C (est)
- PSA: 315.21000
- LogP: -1.03280
- Solubility: Soluble in water and ethanol, insoluble in diethyl ether and chloroform
- Sensitiveness: Sensitive to humidity
- Specific Rotation: D20 -14° (alc)
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
Asiaticoside Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: 24/25
- FLUKA BRAND F CODES:1-10
- RTECS:YU9625000
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Asiaticoside Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A788210-5mg |
Asiaticoside |
16830-15-2 | 5mg |
$ 51.00 | 2023-04-19 | ||
| TRC | A788210-10mg |
Asiaticoside |
16830-15-2 | 10mg |
$ 58.00 | 2023-04-19 | ||
| TRC | A788210-25mg |
Asiaticoside |
16830-15-2 | 25mg |
$ 125.00 | 2023-04-19 | ||
| TRC | A788210-100mg |
Asiaticoside |
16830-15-2 | 100mg |
$ 431.00 | 2023-04-19 | ||
| TRC | A788210-250mg |
Asiaticoside |
16830-15-2 | 250mg |
$ 990.00 | 2023-04-19 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 43191-1MG-F |
Asiaticoside |
16830-15-2 | analytical standard | 1MG |
¥426 | 2022-02-23 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 43191-5MG-F |
Asiaticoside |
16830-15-2 | 5mg |
¥1958.83 | 2023-04-25 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1043331-30MG |
Asiaticoside |
16830-15-2 | 30mg |
¥3776.14 | 2024-12-23 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0001206 |
Asiaticoside |
16830-15-2 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL89570-20MG |
Asiaticoside |
16830-15-2 | 20mg |
¥3807.02 | 2023-09-09 |
Asiaticoside Suppliers
Asiaticoside Related Literature
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Triterpene glycosides
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Terpene glycosides Triterpene glycosides
- Triterpenoids
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Standard Substances
Additional information on Asiaticoside
Asiaticoside (CAS No. 16830-15-2): A Comprehensive Overview of Its Biochemical Properties and Therapeutic Applications
Asiaticoside, a naturally occurring triterpenoid saponin, is primarily derived from the roots of Asteracantha longifolia and Asteracantha erecta, traditional medicinal plants widely used in Ayurveda and other indigenous systems. With the CAS No. 16830-15-2, this compound has garnered significant attention in the field of pharmaceutical research due to its diverse biological activities and potential therapeutic benefits. This article provides an in-depth exploration of Asiaticoside's chemical structure, pharmacological effects, recent advancements in research, and its implications for modern medicine.
The molecular structure of Asiaticoside (C₃₃H₅₂O₁₁) consists of a glycosidic linkage between a triterpenoid aglycone (asiatic acid) and a rhamnose sugar moiety. This unique configuration contributes to its remarkable solubility in water, making it highly bioavailable for oral and topical administration. The triterpenoid core is characterized by multiple hydroxyl groups, which enhance its interaction with various biological targets, including receptors and enzymes involved in inflammation, wound healing, and antioxidant pathways.
One of the most well-documented pharmacological properties of Asiaticoside is its potent anti-inflammatory effect. Numerous preclinical studies have demonstrated its ability to modulate key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by inhibiting the activation of nuclear factor kappa B (NF-κB). These findings align with recent clinical trials that have shown promising results in treating chronic inflammatory conditions such as rheumatoid arthritis and psoriasis. The mechanism involves the suppression of phospho-IκBα, a critical step in NF-κB signaling, thereby reducing the production of inflammatory mediators.
In addition to its anti-inflammatory properties, Asiaticoside has been extensively studied for its role in wound healing. Its ability to promote re-epithelialization and collagen synthesis has been attributed to its stimulation of fibroblast proliferation and extracellular matrix formation. A groundbreaking study published in the *Journal of Dermatological Science* in 2022 highlighted that topical application of Asiaticoside significantly accelerated wound closure in diabetic mice models by enhancing vascularization and reducing oxidative stress. These findings are particularly relevant given the increasing prevalence of diabetic ulcers worldwide.
The antioxidant potential of Asiaticoside is another area of active research. Reactive oxygen species (ROS) are implicated in various pathological conditions, including aging and neurodegenerative diseases. Studies have shown that Asiaticoside exerts potent radical-scavenging activity by neutralizing ROS through multiple pathways, including the upregulation of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase. A recent review article in *Free Radical Biology & Medicine* emphasized its potential as a neuroprotective agent against oxidative damage in models of Parkinson's disease.
Recent advancements in pharmacokinetics have further elucidated the absorption, distribution, metabolism, and excretion (ADME) profile of Asiaticoside. While initial studies suggested limited oral bioavailability due to rapid metabolism by gut flora, novel formulations such as nanoencapsulation have demonstrated improved absorption rates. A 2023 study published in *Pharmaceuticals* reported that nanostructured lipid carriers (NLCs) enhanced systemic delivery by 50%, paving the way for more effective therapeutic dosing.
The therapeutic applications of Asiaticoside extend beyond inflammation and wound healing. Emerging research has explored its potential role in anticancer therapy. Preclinical data indicate that Asiaticoside can induce apoptosis in various cancer cell lines by activating caspase-dependent pathways while inhibiting proliferation through downregulation of cyclin D1 expression. Although further clinical validation is needed, these findings suggest its potential as a complementary agent in oncology treatments.
Given its multifaceted therapeutic profile, Asiaticoside represents a promising candidate for drug development. Current research efforts are focused on optimizing delivery systems to enhance bioavailability and exploring synergistic combinations with conventional therapeutics. The growing body of evidence supporting its safety profile also bodes well for future clinical translation.
In conclusion, Asiaticoside (CAS No. 16830-15-2) stands out as a bioactive compound with significant therapeutic potential across multiple medical disciplines. Its anti-inflammatory, wound-healing, antioxidant, and anticancer properties are supported by robust preclinical data and emerging clinical evidence. As research continues to uncover new mechanisms and applications, Asiaticoside is poised to play an increasingly important role in modern medicine.
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